1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride
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Overview
Description
1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.
Mode of Action
For instance, indole-2-carboxylic acid was found to inhibit the strand transfer of HIV-1 integrase, and a bis-bidentate chelation with two Mg2+ ions was observed for this molecule .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound could affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Coupling Reaction: The final step involves coupling the indole core with the morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-methanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(morpholin-4-yl)ethyl]-1H-indole-3-carboxylic acid hydrochloride
- 2-(4-Morpholino)ethyl isothiocyanate
- N-Ethyl-2-morpholin-4-ylethanamine
Uniqueness
1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring and the presence of the morpholine group. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)indole-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3.ClH/c18-15(19)14-11-12-3-1-2-4-13(12)17(14)6-5-16-7-9-20-10-8-16;/h1-4,11H,5-10H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLYQWBGQWAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3C=C2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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